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Application Note: Chiral Separation of Ofloxacin Enantiomers by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Ofloxacin, D-	
Cat. No.:	B1679505	Get Quote

Introduction

Ofloxacin is a synthetic fluoroquinolone antibacterial agent that exists as a racemic mixture of two enantiomers, the S-(-)-enantiomer (levofloxacin) and the R-(+)-enantiomer. The antibacterial activity of levofloxacin is significantly higher, ranging from 8 to 128 times more potent than its R-(+)-counterpart, which may be associated with adverse effects.[1][2] Consequently, the accurate separation and quantification of ofloxacin enantiomers are crucial for pharmaceutical quality control, pharmacokinetic studies, and clinical applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) or a chiral mobile phase additive is the most prevalent and effective technique for this purpose.[3][4] This application note details various validated HPLC methods for the successful chiral separation of ofloxacin enantiomers.

Quantitative Data Summary

The following table summarizes the key performance parameters of different HPLC methods for the chiral separation of ofloxacin enantiomers, providing a comparative overview of their efficacy.



Method	Chiral Stationa ry Phase (CSP) / Method	Mobile Phase	Flow Rate (mL/min)	Detectio n	Resoluti on (Rs)	Separati on Factor (α)	Referen ce
1	Chiralcel ® OD-H	Hexane: Ethanol: Acetic Acid (60:40:0. 1, v/v/v)	0.5	UV, 294 nm	2.43	1.15	[5]
2	Chiralcel ® OD-H	Hexane: Ethanol: Methanol :Acetic Acid:Diet hylamine (70:20:10 :0.45:0.0 5, v/v/v/v/v)	-	Fluoresc ence	Baseline resolved	-	[6][7]
3	Chemical ly Immobiliz ed β- Cyclodex trin Derivativ e	Acetonitri le:Triethyl ammoniu m Acetate (TEAA) (85:15, v/v)	3.0	-	Up to 6.574	-	[1]
4	(R, R)- Whelk-O- 2	50 mM Potassiu m Dihydrog en	1.8	Diode Array Detector (240-260 nm)	-	-	[8]



		Phosphat e (pH 2.6):Meth anol (60:40, v/v)				
5	C18 (Chiral Ligand- Exchang e)	Methanol :Water with 5 mM Copper Sulfate and 10 mM L- isoleucin e	_	3.54	-	[9]

Experimental Protocols

This section provides detailed methodologies for the HPLC-based chiral separation of ofloxacin enantiomers.

Method 1: Chiral Separation using Chiralcel® OD-H CSP

This protocol is based on the use of a polysaccharide-based chiral stationary phase, which is widely effective for the resolution of various racemic compounds.

- 1. Instrumentation and Materials:
- HPLC system with a UV detector
- Chiralcel® OD-H column (250 mm x 4.6 mm, 5 μm)
- · Racemic ofloxacin standard
- HPLC grade hexane, ethanol, and glacial acetic acid



2. Chromatographic Conditions:

Mobile Phase: Hexane:Ethanol:Acetic Acid (60:40:0.1, v/v/v)

Flow Rate: 0.5 mL/min

Column Temperature: 25 °C

Detection Wavelength: 294 nm

Injection Volume: 20 μL

3. Sample Preparation:

- Prepare a stock solution of racemic ofloxacin in the mobile phase at a concentration of 1 mg/mL.
- Further dilute the stock solution to a working concentration of 10 μg/mL using the mobile phase.
- Filter the sample through a 0.45 μm syringe filter before injection.

4. Procedure:

- Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared ofloxacin standard solution.
- Record the chromatogram and determine the retention times for the two enantiomers.
- Calculate the resolution (Rs) and separation factor (α) to assess the separation performance.

Method 2: Chiral Separation using a Cyclodextrin-Based CSP

This method utilizes a chemically immobilized β -cyclodextrin derivative as the chiral stationary phase, offering excellent enantioseparation capabilities.[1]



- 1. Instrumentation and Materials:
- HPLC system
- Chemically immobilized β-cyclodextrin derivative CSP column (250 x 4.6 mm i.d.)
- Racemic ofloxacin
- HPLC grade acetonitrile and triethylammonium acetate (TEAA) buffer
- 2. Chromatographic Conditions:
- Mobile Phase: Acetonitrile:TEAA buffer (85:15, v/v)
- Flow Rate: 3.0 mL/min
- Column Temperature: Ambient
- Detection: UV (wavelength not specified in the provided context)
- Injection Volume: Dependent on concentration, for semi-preparative scale, 5 mL of 7.6 mg was used.[1]
- 3. Sample Preparation:
- Prepare the TEAA buffer solution.
- Dissolve racemic ofloxacin in the mobile phase to the desired concentration.
- Filter the solution through a suitable membrane filter.
- 4. Procedure:
- Equilibrate the column with the mobile phase until a stable baseline is obtained.
- Inject the ofloxacin solution.
- Monitor the separation and record the chromatogram.



• This method has been shown to achieve a high resolution of up to 6.574.[1]

Method 3: Chiral Ligand-Exchange Chromatography

This protocol employs a conventional C18 column and a chiral mobile phase additive to achieve enantioseparation through the formation of transient diastereomeric complexes.

- 1. Instrumentation and Materials:
- HPLC system with a UV or fluorescence detector
- Standard C18 column
- Racemic ofloxacin
- HPLC grade methanol and water
- Copper (II) sulfate and L-isoleucine
- 2. Chromatographic Conditions:
- Mobile Phase: Methanol-water mixture containing 5 mmol/L copper sulfate and 10 mmol/L Lisoleucine.[9] The optimal ratio of methanol to water should be determined empirically.
- Flow Rate: To be optimized (typically 0.8 1.2 mL/min).
- Column Temperature: Low temperature is beneficial for this enthalpically driven separation.
 [9]
- Detection: To be optimized based on detector sensitivity.
- 3. Sample Preparation:
- Prepare the chiral mobile phase by dissolving the specified amounts of copper sulfate and Lisoleucine in the methanol-water mixture.
- Prepare a stock solution of racemic ofloxacin in the mobile phase.
- Dilute to a suitable working concentration.



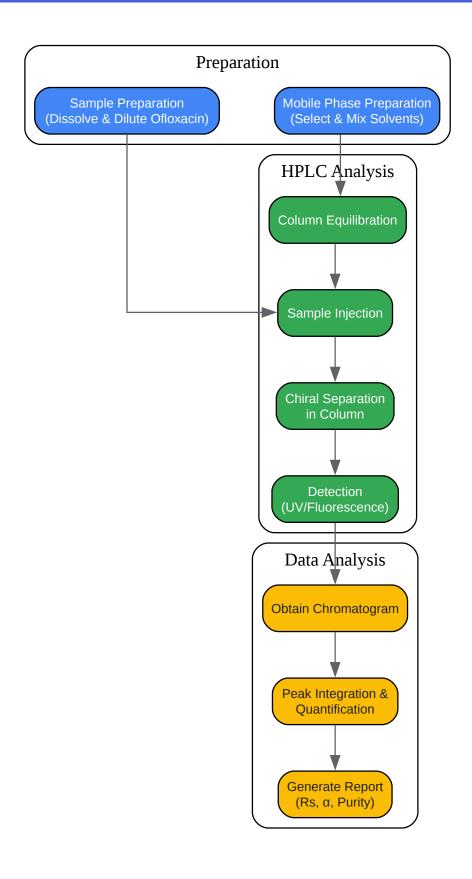
4. Procedure:

- Equilibrate the C18 column with the chiral mobile phase.
- Inject the sample and run the analysis.
- This method has demonstrated good enantioseparation for ofloxacin and its related impurities.[9]

Visualizations

The following diagrams illustrate the experimental workflow and the key factors influencing the chiral separation of ofloxacin enantiomers.

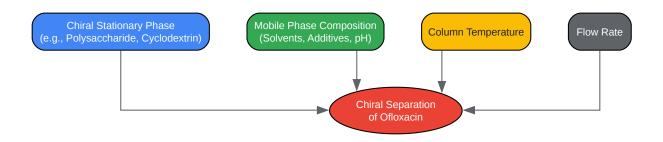




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Caption: General workflow for the chiral HPLC separation of ofloxacin.





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Caption: Key parameters influencing the chiral separation of ofloxacin.

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